



# Application Note: Quantifying Androgen Receptor (AR) Degradation with BMS-986365 using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986365 |           |
| Cat. No.:            | B15623205  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer, and therapies targeting this pathway are central to treatment. However, resistance often develops through mechanisms like AR overexpression or mutation.[1] **BMS-986365** is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that both antagonizes and degrades the Androgen Receptor.[1][2][3] This molecule represents a new class of therapeutics known as Androgen Receptor Ligand-Directed Degraders (AR LDDs).[4]

BMS-986365 contains one moiety that binds to the AR ligand-binding domain and another that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][5] This proximity induces the ubiquitination of AR, tagging it for irreversible degradation by the proteasome.[5][6] This dual action of competitive inhibition and irreversible degradation makes BMS-986365 a potent agent for overcoming resistance to conventional AR pathway inhibitors.[7][8] Preclinical and clinical data have demonstrated that BMS-986365 potently and rapidly degrades both wild-type and mutant AR, leading to suppressed AR signaling and promising anti-tumor activity in metastatic castration-resistant prostate cancer (mCRPC).[7][8][9]

This application note provides a detailed protocol for quantifying the degradation of AR in cultured cells upon treatment with **BMS-986365** using a quantitative sandwich Enzyme-Linked



Immunosorbent Assay (ELISA).

## **Principle of the Assay**

The quantification of AR degradation is achieved by measuring the total AR protein levels in cell lysates using a sandwich ELISA. AR-expressing prostate cancer cells are treated with varying concentrations of **BMS-986365** or for different durations. Following treatment, cells are lysed, and the total protein concentration of each lysate is normalized.

The sandwich ELISA employs a pair of antibodies targeting distinct epitopes on the AR protein. An AR-specific capture antibody is pre-coated onto the wells of a microplate. When the cell lysate is added, the AR protein is captured by this antibody. After washing, a second, biotinylated detection antibody that binds to a different epitope on the captured AR is added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. A colorimetric HRP substrate (TMB) is then added, which develops a color in proportion to the amount of AR protein bound. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve generated with recombinant AR protein of known concentrations allows for the precise quantification of AR in the samples. The percentage of AR degradation is then calculated by comparing the AR concentration in **BMS-986365**-treated samples to that of vehicle-treated controls.

## **Visualized Mechanisms and Workflows**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. urotoday.com [urotoday.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. auajournals.org [auajournals.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. drughunter.com [drughunter.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor liganddirected degrader and antagonist, in heavily pretreated patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantifying Androgen Receptor (AR) Degradation with BMS-986365 using ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#quantifying-ar-degradation-with-bms-986365-using-elisa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com